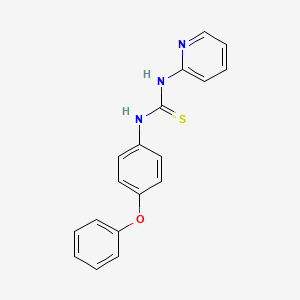amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol, commonly known as Mexiletine, is a class I antiarrhythmic drug that is used to treat ventricular arrhythmias. It was first synthesized in the 1960s and has since been widely used in the medical field.
Wirkmechanismus
Mexiletine is a class I antiarrhythmic drug that works by blocking sodium channels in the heart. Sodium channels are responsible for the conduction of electrical impulses in the heart. By blocking these channels, Mexiletine slows down the conduction of electrical impulses and helps to restore normal heart rhythm.
Biochemical and Physiological Effects:
Mexiletine has several biochemical and physiological effects. It blocks sodium channels in the heart, which slows down the conduction of electrical impulses. Mexiletine also has a local anesthetic effect, which can help to reduce pain in certain conditions. Additionally, Mexiletine has been shown to have anti-inflammatory properties, which may be beneficial in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
Mexiletine has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its antiarrhythmic properties. Mexiletine is also relatively easy to synthesize and can be obtained in pure form through recrystallization. However, Mexiletine also has some limitations for lab experiments. It is a drug that is used in the treatment of ventricular arrhythmias, which may limit its use in other areas of research. Additionally, Mexiletine may have side effects that could impact the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the research of Mexiletine. One area of research could be the development of new formulations of Mexiletine that are more effective and have fewer side effects. Another area of research could be the investigation of Mexiletine's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, Mexiletine could be studied in combination with other drugs to determine if it has synergistic effects. Finally, Mexiletine could be studied in animal models to determine its efficacy in treating other types of arrhythmias.
Synthesemethoden
The synthesis of Mexiletine involves the reaction of 2,6-dimethoxyphenol with formaldehyde and dimethylamine to form 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol. The reaction occurs in the presence of a catalyst, which is usually a Lewis acid such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure Mexiletine.
Wissenschaftliche Forschungsanwendungen
Mexiletine has been extensively studied for its antiarrhythmic properties. It is used to treat ventricular arrhythmias, which are abnormal heart rhythms that originate in the lower chambers of the heart. Mexiletine works by blocking sodium channels in the heart, which slows down the conduction of electrical impulses and helps to restore normal heart rhythm.
Eigenschaften
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)8-9-15(3)10-11-6-5-7-12(17-4)13(11)16/h5-7,16H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVZMZKYQEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429409 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)
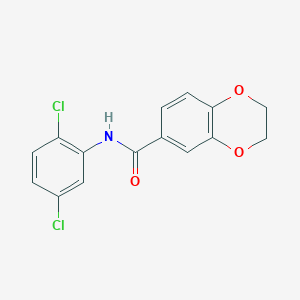
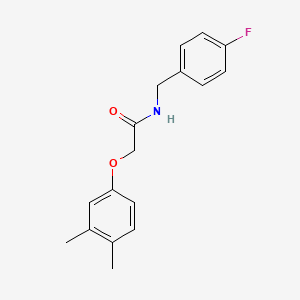
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)


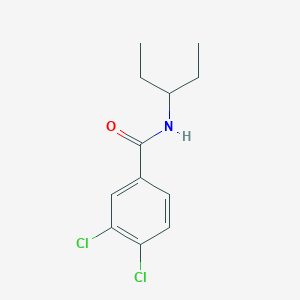

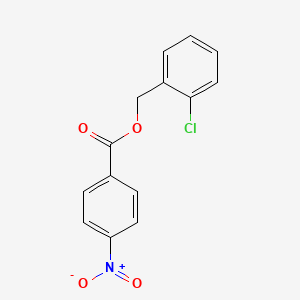
![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)
